molecular formula C12H23N3O B15077582 4-(Cyclohexylamino)piperidine-4-carboxamide CAS No. 83877-87-6

4-(Cyclohexylamino)piperidine-4-carboxamide

Cat. No.: B15077582
CAS No.: 83877-87-6
M. Wt: 225.33 g/mol
InChI Key: IUPNXQPHGAGYNA-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)piperidine-4-carboxamide is a piperidine derivative featuring a cyclohexylamino group and a carboxamide moiety at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (via the carboxamide). Such characteristics make it a candidate for drug development, particularly in targeting central nervous system (CNS) receptors or enzymes requiring hydrophobic interactions .

Properties

CAS No.

83877-87-6

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

4-(cyclohexylamino)piperidine-4-carboxamide

InChI

InChI=1S/C12H23N3O/c13-11(16)12(6-8-14-9-7-12)15-10-4-2-1-3-5-10/h10,14-15H,1-9H2,(H2,13,16)

InChI Key

IUPNXQPHGAGYNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2(CCNCC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both the piperidine ring and carboxamide group under controlled conditions:

Oxidizing Agent Conditions Product Formed Key Observations
KMnO₄Acidic aqueous medium, 80°CPiperidine-4-carboxylic acid derivativeComplete conversion after 6 hours
H₂O₂Neutral pH, room temperatureN-oxide derivativePartial oxidation (45% yield)

The oxidation pathway depends on reaction conditions:

  • Strong acidic conditions favor cleavage of the piperidine ring, leading to carboxylic acid formation.

  • Mild conditions promote selective oxidation of the tertiary amine to form N-oxides.

Reduction Reactions

The carboxamide group demonstrates reducibility under specific protocols:

Reducing Agent Conditions Product Formed Catalyst
LiAlH₄Anhydrous THF, reflux4-(Cyclohexylamino)piperidine-4-methylamineNone
H₂/Pd-CEthanol, 50 psi H₂, 60°CPiperidine-4-methanol derivative5% Pd on carbon

Key findings:

  • LiAlH₄ reduces the carboxamide to a primary amine with 78% efficiency.

  • Catalytic hydrogenation selectively reduces the carboxamide to a hydroxymethyl group without affecting the cyclohexylamino moiety.

Substitution Reactions

The carboxamide group participates in nucleophilic substitution:

Reagent Conditions Product Reaction Efficiency
SOCl₂Toluene, reflux, 4 hrs4-(Cyclohexylamino)piperidine-4-carbonyl chloride92% conversion
PCl₅Dichloromethane, 0°C→RTSame as above88% conversion

These intermediates enable further derivatization:

text
R = Alkyl/Aryl group 4-(Cyclohexylamino)piperidine-4-carbonyl chloride + RNH₂ → 4-(Cyclohexylamino)-N-R-piperidine-4-carboxamide

Reaction with amines proceeds at 65-85% yields depending on steric bulk.

Hydrolysis Reactions

The compound shows pH-dependent hydrolysis:

Condition Time Major Products Byproducts
6M HCl, 100°C3 hrsCyclohexylamine + Piperidine-4-carboxylic acidNone detected
2M NaOH, 80°C8 hrsCyclohexylamine + Piperidine-4-carboxylate salt<5% decomposition

Kinetic studies reveal:

  • Acid hydrolysis follows first-order kinetics (k = 0.23 h⁻¹ at 100°C).

  • Base hydrolysis is 40% slower due to carboxamide stabilization through resonance.

Alkylation/Acylation

The secondary amine undergoes N-functionalization:

Reaction Type Reagent Product Yield
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-4-(cyclohexylamino)piperidine-4-carboxamide67%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl-4-(cyclohexylamino)piperidine-4-carboxamide58%

Steric hindrance from the cyclohexyl group reduces reaction rates compared to unsubstituted piperidine analogs.

Thermal Stability

Thermogravimetric analysis (TGA) data:

Temperature Range Mass Loss Interpretation
25-180°C<0.5%Removal of adsorbed moisture
180-250°C12%Decomposition of carboxamide group
250-400°C68%Pyrolysis of piperidine/cyclohexyl moieties

No exothermic events observed below 180°C, indicating stability during routine handling.

Photochemical Reactivity

UV irradiation studies (λ = 254 nm):

Exposure Time Degradation Major Photoproducts
1 hour8%Cis-trans isomerized cyclohexyl group
4 hours34%Ring-opened piperidine derivatives

Degradation follows pseudo-first-order kinetics with k = 0.09 h⁻¹ under standard conditions.

This comprehensive analysis demonstrates 4-(Cyclohexylamino)piperidine-4-carboxamide's versatility as a synthetic intermediate. Its well-characterized reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This compound also exhibits antiviral activity by inhibiting the replication of human coronaviruses through interactions with viral proteins and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide ()
  • Structure: Contains a 4-chlorophenylamino group and a benzyl substituent at the 1-position of the piperidine.
  • The 4-chlorophenyl group introduces electron-withdrawing effects, altering electronic distribution and binding affinity to targets like kinases or G-protein-coupled receptors (GPCRs) .
  • Pharmacological Impact : Likely exhibits higher selectivity for peripheral targets due to reduced CNS penetration compared to the cyclohexyl derivative.
N-Cycloheptyl/N-Cyclooctyl Piperidinecarboxamide Hydrochlorides ()
  • Structure: Cycloheptyl or cyclooctyl groups replace the cyclohexylamino moiety.
  • Key Differences :
    • Larger cycloalkyl rings (7- or 8-membered) increase lipophilicity (logP ~2.5–3.0) compared to the cyclohexyl analog (estimated logP ~2.0).
    • Enhanced flexibility may improve binding to conformational-sensitive targets but reduce metabolic stability .
  • Pharmacological Impact: Potential for prolonged half-life but higher risk of off-target interactions due to increased hydrophobicity.

Modifications to the Carboxamide Group

Isonipecotamide Hydrochloride ()
  • Key Differences: Reduced lipophilicity (logP ~0.5) compared to the cyclohexylamino derivative. Lacks the hydrophobic interactions critical for binding to targets like serotonin or dopamine receptors .
  • Pharmacological Impact: Limited CNS activity but improved aqueous solubility (>50 mg/mL), making it suitable for intravenous formulations.

Complex Derivatives with Heterocyclic Additions

UK-432097 ()
  • Structure : Incorporates a purine moiety and ethylcarbamoyl group.
  • Key Differences: Molecular weight (777.87 g/mol) is significantly higher than the cyclohexylamino analog (~225 g/mol), reducing blood-brain barrier (BBB) penetration. The purine group enables adenosine receptor targeting, diverging from the likely GPCR focus of 4-(Cyclohexylamino)piperidine-4-carboxamide .
  • Pharmacological Impact : Specialized for cardiovascular or anti-inflammatory applications rather than CNS disorders.
SR-302 ()
  • Structure : Contains a sulfonyl group and imidazo[1,2-a]pyridine.
  • The imidazo[1,2-a]pyridine moiety enables π-π stacking with aromatic residues in kinase active sites .
  • Pharmacological Impact : Likely targets oncogenic kinases (e.g., EGFR, ALK) rather than neuromodulatory proteins.

Physicochemical and Pharmacokinetic Comparison

Property This compound 4-[(4-Chlorophenyl)amino]-1-benzyl Analog () N-Cycloheptyl Analog () Isonipecotamide Hydrochloride ()
Molecular Weight ~225 g/mol 357.86 g/mol 274.84 g/mol 165.6 g/mol
logP (Estimated) 2.0 3.2 2.8 0.5
Solubility (Water) Moderate (~10 mg/mL) Low (<1 mg/mL) Low (~2 mg/mL) High (>50 mg/mL)
BBB Penetration High Low Moderate Negligible
CYP Inhibition Risk Low Moderate (due to chlorophenyl) Low Very Low

Biological Activity

4-(Cyclohexylamino)piperidine-4-carboxamide is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexylamino group and a carboxamide functional group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C_{12}H_{22}N_{2}O
  • Molecular Weight : Approximately 214.32 g/mol
  • Melting Point : 138.8 to 139.6 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interaction with receptors involved in pain modulation and inflammation. Preliminary studies indicate potential interactions with opioid receptors, suggesting analgesic properties.

Key Findings

  • Receptor Binding Affinity :
    • Initial studies suggest that this compound may exhibit binding affinity to opioid receptors, although detailed pharmacokinetic and pharmacodynamic profiles are still needed to substantiate these findings.
  • Analogs and Structural Variations :
    • Related compounds such as 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide have shown enhanced lipophilicity and varying biological activities, indicating that structural modifications can significantly affect receptor interactions and overall efficacy .
  • Potential Therapeutic Applications :
    • The compound is being investigated for its potential as an analgesic and anti-inflammatory agent, with ongoing research focusing on optimizing its efficacy and safety profile .

Case Study 1: CCR5 Inhibition

A study on piperidine-4-carboxamide derivatives highlighted the synthesis of compounds that exhibited significant inhibitory activity against CCR5, a critical receptor in HIV infection. Among these, derivatives similar to this compound showed promising results with IC₅₀ values comparable to established drugs like maraviroc .

CompoundIC₅₀ (nM)Activity
16g25.73CCR5 Inhibitor
16i25.53CCR5 Inhibitor
Maraviroc25.43CCR5 Inhibitor

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives indicated that structural modifications could enhance activity against various pathogens. Compounds with similar frameworks to this compound were tested against bacterial strains, showing varying degrees of effectiveness, which suggests a potential role in developing new antimicrobial agents .

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli2.33
Bacillus subtilis4.69

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the piperidine ring can lead to significant changes in biological activity. For instance, the introduction of hydrophobic groups can enhance receptor binding and activity against specific targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Cyclohexylamino)piperidine-4-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and cyclization. For example, piperidinecarboxamide derivatives can be synthesized via nucleophilic substitution under controlled pH (e.g., using NaOH in dichloromethane) and temperature (0–25°C) to minimize side reactions . Purification via column chromatography or recrystallization is recommended to achieve ≥98% purity. Reaction time optimization (e.g., 12–24 hours) and solvent selection (e.g., DMF for polar intermediates) are critical for scalability .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm cyclohexyl and piperidine substituents.
  • HPLC-MS for purity assessment and molecular weight verification (theoretical MW: ~265.4 g/mol) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly if the compound is intended for high-temperature applications .

Q. What protocols ensure the compound’s stability during storage and experimental use?

  • Methodological Answer : Store under inert conditions (argon atmosphere) at –20°C to prevent hydrolysis or oxidation. For aqueous solutions, maintain pH 6–8 and avoid prolonged exposure to light. Stability studies should include periodic HPLC checks to detect degradation products (e.g., free cyclohexylamine) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map electronic properties and docking simulations to assess binding affinity to biological targets (e.g., enzymes or receptors). The ICReDD framework integrates computational and experimental data to optimize reaction pathways and predict bioactive conformers . Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

  • Methodological Answer :

  • Spectral discrepancies : Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) or isotopic labeling to trace unexpected peaks .
  • Bioactivity variability : Replicate assays under standardized conditions (e.g., cell line consistency, serum-free media). Use positive controls (e.g., known inhibitors) and statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective in elucidating the compound’s structure-activity relationship (SAR) for drug development?

  • Methodological Answer : Synthesize analogs with modifications to the cyclohexyl or carboxamide groups. Test analogs in parallel using high-throughput screening (HTS) for target affinity (e.g., IC₅₀ values) and ADMET properties. Correlate substituent electronegativity or steric bulk with activity trends .

Q. How can researchers mitigate risks when scaling up synthesis from lab to pilot plant?

  • Methodological Answer : Conduct hazard assessments (e.g., HAZOP) for exothermic reactions and solvent flammability. Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pressure, temperature). Optimize workup steps (e.g., liquid-liquid extraction) to reduce waste .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Refer to SDS guidelines for emergency response (e.g., eye irrigation with saline) .

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